Ursodeoxycholic Acid-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

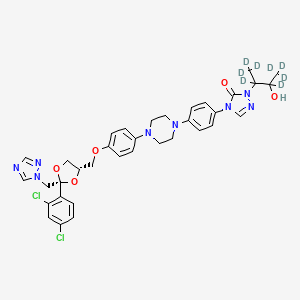

Ursodeoxycholic Acid-d5 is a deuterated form of Ursodeoxycholic Acid, a secondary bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic Acid is known for its therapeutic properties, particularly in the treatment of liver diseases such as primary biliary cirrhosis and gallstones. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ursodeoxycholic Acid due to its stable isotope labeling.

Mechanism of Action

Target of Action

Ursodeoxycholic Acid-d5 (UDCA) primarily targets the liver, specifically the hepatocytes and cholangiocytes . It also interacts with the Farnesoid X Receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis . UDCA is a key determinant in maintaining the dynamic communication between the host and gut microbiota .

Mode of Action

UDCA exerts its effects through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . UDCA modulates the interaction of miR-21 and FXR, and NF-κB signaling . It also downregulates the expression of NF-κB activation, COX-2, TNF-α, IL-6, and cyp7A1, and upregulates shp gene expression .

Biochemical Pathways

UDCA affects several biochemical pathways. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It also disrupts endoplasmic reticulum homeostasis by inducing the expression of ER stress markers CHOP and GRP78 . Moreover, UDCA regulates the expression of TIMP-1 and gelatinases activity .

Pharmacokinetics

The estimated half-life of UDCA ranges from 3.5 to 5.8 days . It is a naturally secondary bile acid, which is transformed from chenodeoxycholic acid by gut microbiota .

Result of Action

UDCA has several molecular and cellular effects. It inhibits apoptosis even after cellular phosphatidylserine externalization . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress . UDCA also reduces the expressions of LPS-induced COX-2, TNF-α, and IL-6, which were related to NF-κB signaling .

Action Environment

Environmental factors, particularly the gut microbiome, influence the action of UDCA. There is a positive correlation between UDCA and the gut microbiome, including Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii . UDCA could be a key regulator of the intestinal barrier integrity, which is essential for lipid metabolism, and plays a protective role against inflammation and carcinogenesis .

Biochemical Analysis

Biochemical Properties

Ursodeoxycholic Acid-d5 plays a crucial role in biochemical reactions. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These cytoprotective effects alleviate hepatic inflammation and provide potential anti-fibrotic property of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances antitumor immunity through restraining Treg cell differentiation and activation . It also exerts anticholestatic effects in various cholestatic disorders . In hepatocytes, it stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It is genotoxic, exerts aneugenic activity, and arrests apoptosis even after cellular phosphatidylserine externalization .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to delay the progression of fibrosis, stabilize portal pressure, and delay development of varices and clinical decompensation in patients with primary biliary cholangitis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a critical role in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a hydrophilic bile acid and is less toxic than cholic acid or chenodeoxycholic acid . It works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic Acid can be synthesized through the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. This method involves the use of an undivided electrolytic cell and various aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide. The reduction reaction is facilitated by electric current, leading to the stereoselective conversion of 7-ketolithocholic acid to Ursodeoxycholic Acid .

Industrial Production Methods: Industrial production of Ursodeoxycholic Acid typically involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst. This process is carried out in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, yielding a high conversion rate . Another method involves the use of engineered bacteria expressing hydroxysteroid dehydrogenases to convert chenodeoxycholic acid to Ursodeoxycholic Acid .

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic Acid undergoes various chemical reactions, including:

Reduction: The reduction of 7-ketolithocholic acid to Ursodeoxycholic Acid.

Epimerization: Conversion of chenodeoxycholic acid to Ursodeoxycholic Acid through enzymatic epimerization.

Common Reagents and Conditions:

Reduction: Electrochemical reduction using aprotic solvents and electric current.

Epimerization: Use of hydroxysteroid dehydrogenases in engineered bacteria.

Major Products Formed:

Reduction: Ursodeoxycholic Acid.

Epimerization: Ursodeoxycholic Acid from chenodeoxycholic acid.

Scientific Research Applications

Ursodeoxycholic Acid-d5 is widely used in scientific research for its stable isotope labeling, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Ursodeoxycholic Acid. It is used in:

Chemistry: To study the chemical properties and reactions of bile acids.

Biology: To investigate the biological effects and metabolic pathways of Ursodeoxycholic Acid.

Medicine: To understand the therapeutic mechanisms and efficacy of Ursodeoxycholic Acid in treating liver diseases.

Industry: In the development of pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Chenodeoxycholic Acid: A primary bile acid that can be converted to Ursodeoxycholic Acid.

Tauroursodeoxycholic Acid: A taurine-conjugated form of Ursodeoxycholic Acid with similar therapeutic properties.

Uniqueness: Ursodeoxycholic Acid is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. Its ability to protect cholangiocytes and stimulate hepatobiliary secretion makes it particularly effective in treating liver diseases .

Properties

CAS No. |

93701-18-9 |

|---|---|

Molecular Formula |

C24H35O4D5 |

Molecular Weight |

397.61 |

Appearance |

White to Pale Yellow Solid |

melting_point |

>194°C (dec.) |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

128-13-2 (unlabelled) |

Synonyms |

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |

tag |

Ursodiol Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.